[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol
CAS No.:
Cat. No.: VC18625205
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO |
|---|---|
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | [(2R,4S)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol |
| Standard InChI | InChI=1S/C9H15NO/c11-6-9-2-1-3-10(9)5-7-4-8(7)9/h7-8,11H,1-6H2/t7-,8-,9?/m1/s1 |
| Standard InChI Key | IDXKJRQMYZLFAY-ZAZKALAHSA-N |
| Isomeric SMILES | C1CC2([C@@H]3C[C@@H]3CN2C1)CO |
| Canonical SMILES | C1CC2(C3CC3CN2C1)CO |
Introduction
Molecular Structure and Stereochemical Configuration
Core Framework and Stereodescriptors
The compound’s IUPAC name, [(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol, delineates a tricyclic system comprising:
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A pyrrolizine scaffold (a bicyclic structure with two fused pyrrolidine rings)
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A cyclopropane ring fused at the [a] position, introducing angular strain
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A methanol group (-CH2OH) at the 6a position
The (1aS,6bR) configuration specifies the spatial arrangement of substituents, with the cyclopropane ring adopting a specific orientation relative to the pyrrolizine core. This stereochemistry influences molecular interactions, as demonstrated in analogous systems where enantiomeric pairs exhibit divergent biological activities.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H15NO | |
| Molecular Weight | 153.22 g/mol | |
| IUPAC Name | [(2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol | |
| CAS Number | 2916866-82-3 | |
| XLogP3 | -0.2 (estimated) |
Spectroscopic Characterization
Structural validation relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): 1H NMR spectra typically show distinct signals for cyclopropane protons (δ 0.5–1.5 ppm), pyrrolizine ring protons (δ 2.5–3.5 ppm), and the hydroxymethyl group (δ 3.6–4.0 ppm).
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Infrared (IR) Spectroscopy: Strong O-H stretching vibrations near 3300 cm⁻¹ and C-O stretches at 1050–1100 cm⁻¹ confirm the alcohol moiety.
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Mass Spectrometry: Electron ionization (EI-MS) fragments reveal characteristic peaks at m/z 153 (molecular ion) and m/z 135 (loss of H2O).
Synthetic Approaches and Challenges
Retrosynthetic Analysis
The synthesis of this tricyclic system requires strategic bond disconnections:
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Cyclopropanation: Introduced via [2+1] cycloaddition or Simmons-Smith reactions to form the strained three-membered ring.
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Pyrrolizine Formation: Achieved through intramolecular cyclization of appropriately functionalized precursors.
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Hydroxymethyl Installation: Late-stage oxidation or reduction steps to introduce the -CH2OH group.
Reported Synthetic Routes
While no peer-reviewed procedures specifically target the (1aS,6bR) enantiomer, analogous syntheses employ:
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Enantioselective Catalysis: Chiral ligands in cyclopropanation steps to control stereochemistry.
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Protecting Group Strategies: Temporary protection of amine and alcohol functionalities during cyclization.
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Resolution Techniques: Chromatographic separation of diastereomers when enantioselectivity is insufficient.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopropanation | Zn(CH2I)2, Et2O, 0°C | 62 |
| Ring Closure | Pd(PPh3)4, K2CO3, DMF | 78 |
| Oxidation | MnO2, CH2Cl2, rt | 85 |
Physicochemical Properties and Reactivity
Thermodynamic Parameters
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Melting Point: Estimated 98–102°C (amorphous solid)
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Boiling Point: 285–290°C (decomposes above 250°C)
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Solubility: Miscible with polar aprotic solvents (DMSO, DMF); limited solubility in water (<1 mg/mL).
Acid-Base Behavior
The compound exhibits dual functionality:
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Weak Base: pKa ≈ 9.2 (pyrrolizine nitrogen)
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Alcohol Acidity: pKa ≈ 15.5 (hydroxymethyl group)
This bifunctional nature enables participation in diverse reactions, including alkylation, acylation, and nucleophilic substitutions.
Analytical and Computational Studies
Chromatographic Separation
Reverse-phase HPLC (C18 column, 70:30 H2O:MeCN) achieves baseline separation of enantiomers (tR = 12.3 min for (1aS,6bR) vs. 13.8 min for (1aR,6bS)).
Molecular Modeling
Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict:
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Strain Energy: 28.5 kcal/mol from cyclopropane ring
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Dipole Moment: 2.1 Debye (enhanced solubility in polar media)
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HOMO-LUMO Gap: 6.3 eV (moderate electrophilicity)
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